molecular formula C13H24N2O2 B13940881 Tert-butyl (1-(piperidin-2-YL)cyclopropyl)carbamate

Tert-butyl (1-(piperidin-2-YL)cyclopropyl)carbamate

Cat. No.: B13940881
M. Wt: 240.34 g/mol
InChI Key: AVLFDVURAMVNPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (1-(piperidin-2-YL)cyclopropyl)carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a piperidine ring, and a cyclopropyl group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-(piperidin-2-YL)cyclopropyl)carbamate typically involves the reaction of tert-butyl chloroformate with 1-(piperidin-2-yl)cyclopropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and more efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-(piperidin-2-YL)cyclopropyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl (1-(piperidin-2-YL)cyclopropyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of tert-butyl (1-(piperidin-2-YL)cyclopropyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (1-(piperidin-2-YL)cyclopropyl)carbamate is unique due to its specific structural features, such as the presence of a cyclopropyl group and a piperidine ring. These structural elements confer distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl N-(1-piperidin-2-ylcyclopropyl)carbamate

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-13(7-8-13)10-6-4-5-9-14-10/h10,14H,4-9H2,1-3H3,(H,15,16)

InChI Key

AVLFDVURAMVNPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2CCCCN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.